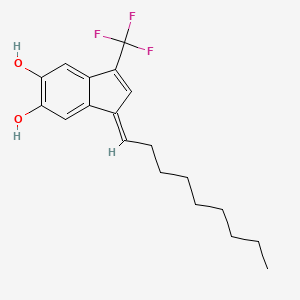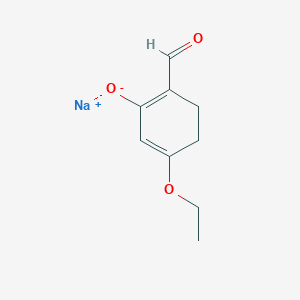
(E/Z)-E64FC26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E64FC26 is a potent inhibitor of the protein disulfide isomerase family. This compound has shown significant potential in the treatment of multiple myeloma, a type of blood cancer. The protein disulfide isomerase family plays a crucial role in the correct folding of proteins within the endoplasmic reticulum, and inhibitors like E64FC26 can disrupt this process, leading to therapeutic effects .
Preparation Methods
The synthesis of E64FC26 involves a chemical optimization program that led to a new structural class of indene. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
E64FC26 undergoes various chemical reactions, primarily involving its interaction with protein disulfide isomerases. It acts as a pan-inhibitor, affecting multiple members of this enzyme family. Common reagents used in these reactions include dimethyl sulfoxide (DMSO) for solubility and various buffers to maintain the reaction conditions. The major products formed from these reactions are typically the inhibited forms of the target enzymes .
Scientific Research Applications
E64FC26 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein folding and the role of disulfide bonds in protein structure.
Biology: Investigated for its effects on cellular proteostasis and the unfolded protein response.
Medicine: Explored as a potential therapeutic agent for multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs targeting protein disulfide isomerases .
Mechanism of Action
E64FC26 exerts its effects by inhibiting the protein disulfide isomerase family. This inhibition leads to the accumulation of misfolded proteins within the endoplasmic reticulum, triggering the unfolded protein response and subsequent cellular stress pathways. The molecular targets of E64FC26 include PDIA1, PDIA3, PDIA4, TXNDC5, and PDIA6, with varying degrees of inhibition .
Comparison with Similar Compounds
E64FC26 is unique in its broad-spectrum inhibition of multiple protein disulfide isomerases. Compared to other inhibitors, E64FC26 has shown higher potency and efficacy in preclinical studies. Similar compounds include:
E61: Another inhibitor of protein disulfide isomerases, but with a narrower target range.
Bortezomib: A proteasome inhibitor used in combination with E64FC26 to enhance therapeutic effects
E64FC26 stands out due to its comprehensive inhibition profile and potential for combination therapy in treating refractory multiple myeloma.
Properties
IUPAC Name |
(1E)-1-nonylidene-3-(trifluoromethyl)indene-5,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMWLCFHDHVAH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/1\C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)
![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2549044.png)
![2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2549046.png)
![6-Methyl-2-{[1-(2-phenylbutanoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2549047.png)
